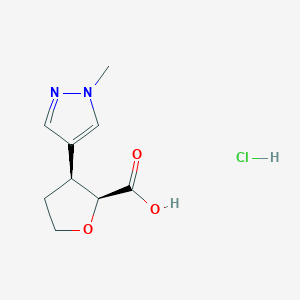

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride

Description

The compound rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a chiral molecule featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 1-methylpyrazole group and at the 2-position with a carboxylic acid moiety, forming a hydrochloride salt. Key characteristics include:

- Stereochemistry: The (2R,3R) configuration defines spatial arrangement, while the rac prefix indicates a racemic mixture of enantiomers.

- Salt Form: The hydrochloride enhances aqueous solubility, critical for pharmacokinetic applications.

This compound is likely employed as a building block in medicinal chemistry, given pyrazole’s prevalence in drug discovery (e.g., kinase inhibitors) .

Properties

Molecular Formula |

C9H13ClN2O3 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

(2S,3S)-3-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1 |

InChI Key |

ZMTCXSJVIICIDM-WSZWBAFRSA-N |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2CCO[C@@H]2C(=O)O.Cl |

Canonical SMILES |

CN1C=C(C=N1)C2CCOC2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrazolyl group: This step involves the attachment of the 1-methyl-1H-pyrazol-4-yl group to the oxolane ring, often through nucleophilic substitution or coupling reactions.

Hydrochloride formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride

This compound is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is used as a building block in organic synthesis, investigated for potential therapeutic properties, and used in the development of new materials and as a catalyst in chemical reactions.

Chemistry

This compound serves as a building block in organic synthesis.

Formation of the oxolane ring This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrazolyl group This step involves the attachment of the 1-methyl-1H-pyrazol-4-yl group to the oxolane ring, often through nucleophilic substitution or coupling reactions.

Hydrochloride formation The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The mechanism of action would depend on its specific applications; it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Industry

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs but differ in ring size, substituent positioning, or functional groups:

*Calculated based on structural data; †Assumed from Enamine Ltd’s catalog standards ; ‡Price on request.

Key Observations:

Oxane (6-membered): Larger ring may improve conformational flexibility, altering pharmacokinetic properties .

Substituent Attachment :

- Direct pyrazole linkage (C3 in the target compound) maximizes electronic conjugation, whereas a methylene bridge (e.g., SY216759) introduces steric bulk, possibly reducing binding affinity .

Salt Form :

Research Implications

- Biological Activity : Pyrazole derivatives often target enzymes (e.g., cyclooxygenase, kinases). The direct pyrazole attachment in the target compound may enhance electronic interactions compared to methylene-linked analogs .

- Crystallography : Programs like SHELXL () are essential for resolving stereochemistry in such chiral compounds, though specific structural data for these analogs remains unpublished.

Biological Activity

Rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a pyrazole ring and an oxolane structure, which contribute to its biological activity. Understanding its pharmacological properties is crucial for exploring its therapeutic potential.

- Molecular Formula : C9H13ClN2O3

- Molecular Weight : 232.66 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the carboxylic acid group allows for various biochemical interactions, while the pyrazole moiety may enhance binding affinity to target proteins.

Biological Activity Studies

Recent studies have focused on the compound's role in inhibiting specific enzymes and modulating biological pathways. Key findings include:

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on arginase, an enzyme involved in the urea cycle. For instance, analogues with modifications in the pyrazole ring have shown significant potency against arginase I and II, suggesting that this compound may also possess similar properties .

- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding affinity of this compound to various biological targets. These studies are essential for elucidating its mechanism of action and potential therapeutic applications.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodology :

- Synthesis : Use ring-closing metathesis or cyclization reactions with a chiral oxolane precursor and 1-methyl-1H-pyrazole-4-carbaldehyde. Catalysts like Rh or Cu (as in ) may enhance stereoselectivity.

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR .

- Key Challenges : Avoiding racemization during carboxylic acid formation and ensuring complete hydrochloride salt formation.

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to resolve absolute configuration.

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and validate the (2R,3R) configuration .

- Validation : Compare retention times with synthesized enantiopure standards.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Key degradation products include hydrolyzed oxolane rings or decarboxylated derivatives.

- Solution Stability : Assess in DMSO or PBS (pH 7.4) at 25°C; use NMR to detect structural changes .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound’s derivatives?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in oxolane ring formation. Software like Gaussian or ORCA can predict energy barriers and stereochemical outcomes.

- Reaction Path Search : Apply ICReDD’s workflow ( ) to integrate computational predictions with experimental validation, reducing trial-and-error steps .

- Case Study : Optimize pyrazole substitution using Fukui indices to predict electrophilic/nucleophilic sites.

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound in enzyme inhibition studies?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple enzyme batches to identify batch-dependent variability.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kd) and confirm competitive vs. non-competitive inhibition mechanisms .

- Troubleshooting : If results conflict, reevaluate buffer conditions (e.g., ionic strength impacts ligand-enzyme interactions).

Q. How can the racemic mixture be resolved to isolate enantiomers for biological activity studies?

- Methodology :

- Dynamic Kinetic Resolution (DKR) : Employ lipase-catalyzed acyl transfer in a biphasic system (e.g., CAL-B in tert-butyl methyl ether) to selectively esterify one enantiomer.

- Chiral Stationary Phases : Use supercritical fluid chromatography (SFC) with a Chiralcel® OD-H column for scalable separation .

- Validation : Compare enantiomeric excess (ee) via polarimetry and circular dichroism (CD).

Methodological Design & Data Analysis

Q. What statistical approaches optimize reaction conditions for high-yield synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors ( ).

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 60°C, 5 mol% catalyst, 3:1 THF/H₂O) .

Q. How can spectroscopic techniques differentiate between polymorphic forms of the hydrochloride salt?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.